molecular formula C21H25N5O3S B2742775 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 852437-27-5

2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2742775
CAS No.: 852437-27-5
M. Wt: 427.52
InChI Key: HOCKCTKUCQIFHT-UHFFFAOYSA-N
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Description

2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a triazole and pyridazine core, which are known for their pharmacological properties.

Chemical Structure and Synthesis

The compound can be broken down into several key components:

  • Triazole Ring : Known for its role in various biological activities including anti-cancer and anti-inflammatory effects.
  • Pyridazine Core : Often linked with neuroprotective and anti-tumor properties.
  • Dimethoxyphenyl Group : Enhances lipophilicity and may improve binding to biological targets.
  • Thioether Linkage : Contributes to the compound's reactivity and biological interactions.

The synthesis typically involves multi-step organic reactions, often utilizing microwave-assisted techniques to enhance yield and reduce reaction time. The general synthetic route includes:

  • Formation of the triazole ring.
  • Introduction of the pyridazine moiety.
  • Addition of the dimethoxyphenyl group and thioether linkage.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing a range of potential therapeutic effects:

Anticancer Activity

Research indicates that compounds containing triazole and pyridazine structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases or receptors involved in cancer cell proliferation and survival pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
  • Case Studies : In vitro studies demonstrated that derivatives with similar structures had IC50 values ranging from 6.2 μM against colon carcinoma cells to 27.3 μM against breast cancer cell lines .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity:

  • Targeting COX Enzymes : Compounds with similar scaffolds have been reported to selectively inhibit COX-II enzymes, which play a crucial role in inflammatory processes .
  • Research Findings : A study highlighted that certain derivatives exhibited IC50 values as low as 0.011 μM against COX-II, indicating strong anti-inflammatory potential .

Comparative Analysis of Related Compounds

To better understand the biological implications of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological ActivityIC50 (μM)
Compound ATriazole derivativeAnticancer6.2
Compound BPyridazine derivativeAnti-inflammatory0.011
Compound CThiazole linked compoundAntimicrobial17.5

This table illustrates how variations in chemical structure can significantly influence biological activity.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-14-8-10-25(11-9-14)20(27)13-30-19-7-6-18-22-23-21(26(18)24-19)15-4-5-16(28-2)17(12-15)29-3/h4-7,12,14H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCKCTKUCQIFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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